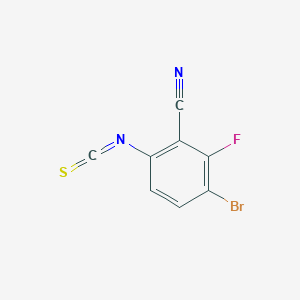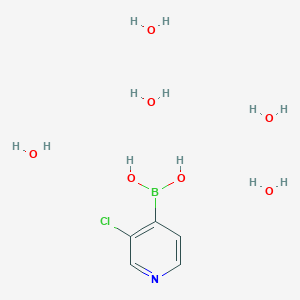
3-Chloro-4-pyridineboronic acid pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-pyridineboronic acid pentahydrate typically involves the reaction of 3-chloro-4-pyridine with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-pyridineboronic acid pentahydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-4-pyridineboronic acid pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-pyridineboronic acid pentahydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-pyridineboronic acid hydrate
- 4-Pyridineboronic acid
- 3-Bromo-4-pyridineboronic acid
Comparison: Compared to these similar compounds, 3-Chloro-4-pyridineboronic acid pentahydrate is unique due to its specific chlorine substitution at the 3-position of the pyridine ring. This substitution can significantly influence its reactivity and interaction with other molecules, making it particularly useful in certain chemical and biochemical applications .
Propriétés
Formule moléculaire |
C5H15BClNO7 |
|---|---|
Poids moléculaire |
247.44 g/mol |
Nom IUPAC |
(3-chloropyridin-4-yl)boronic acid;pentahydrate |
InChI |
InChI=1S/C5H5BClNO2.5H2O/c7-5-3-8-2-1-4(5)6(9)10;;;;;/h1-3,9-10H;5*1H2 |
Clé InChI |
VXVNAGROCBZNRD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NC=C1)Cl)(O)O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




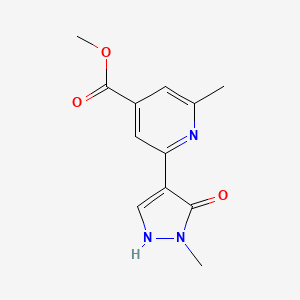
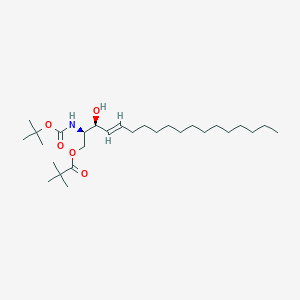
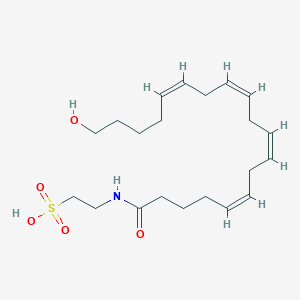
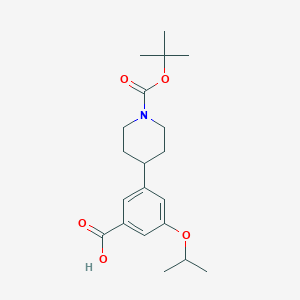
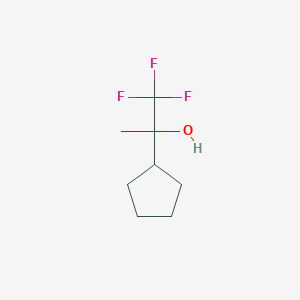
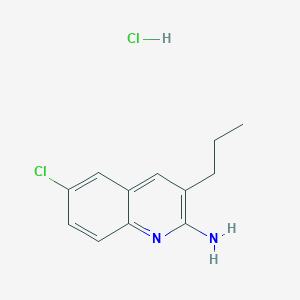
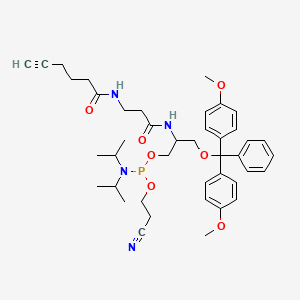
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
